N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide

X-ray crystallography structural biology SAD/MAD phasing

N-(4-Bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-54-6) is a synthetic organic molecule belonging to the acylsulfonamide-substituted indole class, with molecular formula C₁₉H₁₉BrN₂O₃S and molecular weight 435.33 g/mol. The compound features a 4-bromophenyl moiety linked via a sulfonylacetamide bridge to a 1-propyl-substituted indole core.

Molecular Formula C19H19BrN2O3S
Molecular Weight 435.34
CAS No. 850932-54-6
Cat. No. B2640917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
CAS850932-54-6
Molecular FormulaC19H19BrN2O3S
Molecular Weight435.34
Structural Identifiers
SMILESCCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C19H19BrN2O3S/c1-2-11-22-12-18(16-5-3-4-6-17(16)22)26(24,25)13-19(23)21-15-9-7-14(20)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,21,23)
InChIKeyRWGQITHBSYQALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-54-6): Compound Profile and Procurement Context


N-(4-Bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-54-6) is a synthetic organic molecule belonging to the acylsulfonamide-substituted indole class, with molecular formula C₁₉H₁₉BrN₂O₃S and molecular weight 435.33 g/mol . The compound features a 4-bromophenyl moiety linked via a sulfonylacetamide bridge to a 1-propyl-substituted indole core. This structural class is disclosed in US Patent 6,608,099 as part of a series of indole-based inhibitors of mammalian secreted phospholipase A₂ (sPLA₂), a validated therapeutic target for inflammatory diseases [1]. As a research-grade small molecule, it is primarily sourced from specialty chemical suppliers for use in medicinal chemistry screening, biochemical assay development, and structure-activity relationship (SAR) exploration.

Why Generic Substitution of N-(4-Bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide Fails: Key Structural and Pharmacochemical Differentiators


Within the indole-3-sulfonylacetamide chemotype, even minor substituent changes at either the indole N-1 position or the acetamide N-phenyl ring produce substantial shifts in lipophilicity, target engagement, and crystallographic utility. The 4-bromophenyl group of CAS 850932-54-6 provides a heavy-atom anomalous scattering signal essential for experimental X-ray phasing, a feature absent in non-halogenated analogs such as N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-51-3) . Simultaneously, the N-1 propyl chain confers a calculated logP increase of approximately 0.5–0.8 units relative to the corresponding N-1 ethyl (CAS 686743-67-9) or N-1 unsubstituted (CAS 686743-31-7) analogs, which directly impacts membrane permeability and non-specific protein binding profiles in cellular assays . These differences mean that SAR data, solubility, and pharmacokinetic behavior cannot be reliably extrapolated across the series without experimental verification, making direct procurement of the specific analog essential for reproducible research.

Quantitative Evidence Guide: Head-to-Head Differentiation of N-(4-Bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-54-6)


Heavy-Atom Anomalous Scattering: 4-Bromophenyl vs. Non-Halogenated Phenyl Analogs in X-ray Crystallography

The presence of a covalently bound bromine atom (atomic number 35) in the 4-bromophenyl group of CAS 850932-54-6 provides a substantive anomalous scattering signal at Cu Kα wavelength (f″ ≈ 1.28 e⁻) suitable for experimental single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystal structures . In contrast, the closest non-halogenated analog, N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-51-3), lacks any atom with Z > 8, yielding negligible anomalous signal and thereby precluding its use for de novo experimental phasing without additional heavy-atom derivatization . For structural biology groups determining novel protein-ligand complex structures, this eliminates the need for selenomethionine labeling or heavy-atom soaking, directly reducing experimental time and cost.

X-ray crystallography structural biology SAD/MAD phasing

Lipophilicity-Driven Membrane Permeability: 1-Propyl vs. 1-Ethyl and 1-Unsubstituted Indole Analogs

The N-1 propyl substituent on the indole ring of CAS 850932-54-6 increases calculated logP (cLogP) by an estimated 0.5–0.8 log units relative to the 1-ethyl analog (CAS 686743-67-9) and by 1.0–1.5 log units relative to the 1-unsubstituted (NH) indole analog (CAS 686743-31-7), based on fragment-based cLogP calculations using the indole-3-sulfonylacetamide scaffold . Literature on structurally related 1-propylindole sulfonylacetamides indicates that the propyl chain enhances membrane permeability compared to shorter alkyl chains, which is relevant for cellular assay performance . This lipophilicity differential means that cellular IC₅₀ values and target engagement data obtained with the propyl analog cannot be directly compared to data from the ethyl or unsubstituted analogs without accounting for permeability-driven differences in intracellular free concentration.

lipophilicity membrane permeability ADME drug discovery

Validated Pharmacological Target Class: sPLA₂ Inhibitory Activity Within the Acylsulfonamide Indole Series

The compound falls within the structural scope of US Patent 6,608,099, which claims a class of acylsulfonamide-substituted indole compounds as inhibitors of mammalian secreted phospholipase A₂ (sPLA₂) [1]. In the broader indole-3-acetamide sPLA₂ inhibitor series, which includes the clinically evaluated compound LY315920 (varespladib), reported IC₅₀ values range from 0.05 µM (against human group IIE sPLA₂) to 1.8 µM (against human non-pancreatic secretory PLA₂) [2]. While no published IC₅₀ data specific to CAS 850932-54-6 has been identified in the peer-reviewed literature at the time of this analysis, its structural conformity to the patented pharmacophore—indole core, sulfonylacetamide linker, and substituted N-phenyl ring—places it within a mechanistically validated inhibitor class, distinguishing it from indole derivatives lacking the acylsulfonamide motif that have no documented sPLA₂ activity.

sPLA₂ inhibition inflammation phospholipase A2 drug target

Antiproliferative Potential: Indole-3-sulfonylacetamide Class Activity Against Solid Tumor Cell Lines

The closely related analog N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-51-3), which differs from CAS 850932-54-6 only by the absence of the 4-bromo substituent on the phenyl ring, has demonstrated cytotoxic activity against human colon carcinoma (HT29) and prostate carcinoma (PC3) cell lines, with reported significant reduction in cell viability and IC₅₀ values in the low micromolar range . The 4-bromophenyl modification in CAS 850932-54-6 introduces an electron-withdrawing substituent (Hammett σₚ = +0.23 for Br) that modulates the electronic properties of the acetamide pharmacophore relative to the unsubstituted phenyl analog. In a broader class context, sulfonamide-based indole derivatives evaluated as aromatase inhibitors exhibited IC₅₀ values ranging from 0.7 to 15.3 µM, demonstrating that specific aryl substitution patterns produce >20-fold variation in target potency within the same scaffold [1].

anticancer cytotoxicity colon carcinoma prostate carcinoma

Molecular Weight and Physicochemical Drug-Likeness: Balanced Profile Relative to Series Extremes

CAS 850932-54-6 (MW = 435.33 g/mol, cLogP ≈ 3.8–4.2, H-bond donors = 1, H-bond acceptors = 5) occupies a balanced position within the drug-like chemical space defined by Lipinski's Rule of Five, with no violations [1]. By comparison, close analogs with bulkier N-1 substituents such as N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide (MW > 500) exceed the recommended molecular weight threshold, while the unsubstituted indole analog (CAS 686743-31-7, MW = 407.28) falls below the optimal range for target binding affinity often associated with fragment-like molecules. This intermediate property profile makes CAS 850932-54-6 particularly suitable as a lead-like starting point for further optimization, combining sufficient size for target engagement with adequate headroom for property modulation during lead optimization [1].

drug-likeness Lipinski rules lead optimization physicochemical properties

Optimal Research and Industrial Application Scenarios for N-(4-Bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-54-6)


De Novo Protein-Ligand Co-Crystal Structure Determination via Bromine SAD Phasing

For structural biology laboratories pursuing crystallographic characterization of sPLA₂ or other druggable protein targets in complex with indole-based ligands, CAS 850932-54-6 provides an intrinsic anomalous scatterer (bromine) that enables experimental SAD phasing at standard Cu Kα wavelength, eliminating the need for selenomethionine-derivatized protein or exogenous heavy-atom soaking . This is a key advantage over non-halogenated analogs such as CAS 850932-51-3 that lack anomalous signal and require alternative phasing strategies.

Structure-Activity Relationship (SAR) Expansion of sPLA₂ Inhibitor Chemotypes

As a congener within the acylsulfonamide indole sPLA₂ inhibitor series disclosed in US Patent 6,608,099, CAS 850932-54-6 serves as a strategic SAR probe for evaluating the combined effect of N-1 propyl substitution and 4-bromophenyl acetamide modification on enzymatic potency and isoform selectivity [1]. Medicinal chemistry teams can benchmark this compound against the clinically precedented indole-3-acetamide core to map substituent-dependent activity cliffs within the sPLA₂ pharmacophore model.

Cellular Permeability Profiling in Membrane Transport Assays (PAMPA/Caco-2)

The elevated cLogP of CAS 850932-54-6 (estimated 3.8–4.2), attributable to the 1-propylindole and 4-bromophenyl groups, makes it a suitable test article for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies aimed at establishing the lipophilicity-permeability relationship within the indole-3-sulfonylacetamide series [1]. Comparative testing alongside the 1-ethyl (CAS 686743-67-9) and 1-unsubstituted (CAS 686743-31-7) analogs allows direct quantification of the propyl chain contribution to apparent permeability.

Oncology-Focused Phenotypic Screening and Target Deconvolution

Given the reported cytotoxic activity of the closely related N-phenyl analog (CAS 850932-51-3) against HT29 colon carcinoma and PC3 prostate carcinoma cell lines, CAS 850932-54-6 is a logical follow-on compound for phenotypic profiling in broader oncology cell line panels . The 4-bromophenyl substitution introduces a chemically orthogonal handle (heavy atom tag) that can facilitate target identification via affinity-based proteomics or photoaffinity labeling approaches, providing a practical advantage over non-halogenated analogs for mechanism-of-action studies.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.